molecular formula C12H14ClFN2O B104879 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride CAS No. 95742-19-1

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

Cat. No.: B104879
CAS No.: 95742-19-1
M. Wt: 256.7 g/mol
InChI Key: BCKMWQGLAQPWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a fluorinated heterocyclic compound that contains a benzisoxazole ring fused with a piperidine ring and a fluorine substituent. This compound is primarily used in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone, which are used for the treatment of schizophrenia .

Biochemical Analysis

Biochemical Properties

It is known that this compound exhibits high selectivity and potency as a GlyT1 inhibitor . GlyT1 is a glycine transporter, and its activity regulation is a currently investigated strategy in drug discovery for schizophrenia .

Cellular Effects

Given its role in the synthesis of atypical antipsychotics , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit high selectivity and potency as a GlyT1 inhibitor . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride involves several steps:

Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, alkyl halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is unique compared to other similar compounds due to its specific fluorine substitution and the presence of the piperidine ring. Similar compounds include:

These compounds share a common benzisoxazole core but differ in their substituents and pharmacological profiles, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKMWQGLAQPWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541218
Record name 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95742-19-1
Record name 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of the research paper "Improvement of Condensation Process for Synthesizing Iloperidone"?

A1: This research focuses on optimizing the synthesis of Iloperidone, a drug used to treat schizophrenia. 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride is a key intermediate in this synthesis. The paper describes how researchers achieved a higher yield (86.4%) of Iloperidone by using 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride and 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone as starting materials, acetonitrile as the solvent, and potassium carbonate as the acid trapping agent at a specific temperature range (74-81°C) []. This improved process offers a more efficient and cost-effective method for large-scale production of Iloperidone.

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